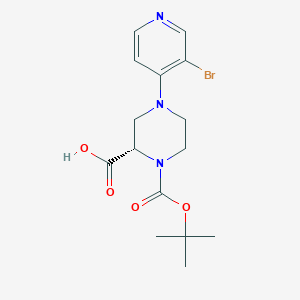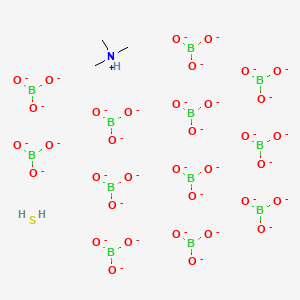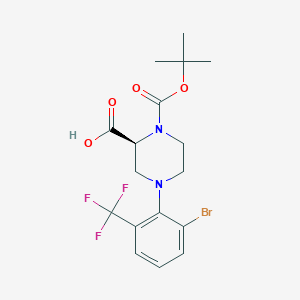
N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes a benzotriazole ring fused with a methacrylamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide typically involves the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This is achieved by reacting o-phenylenediamine with sodium nitrite in an acidic medium to form 2H-benzotriazole.
Hydroxyphenyl Substitution: The benzotriazole intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a base to introduce the hydroxyphenyl group at the 2-position of the benzotriazole ring.
Methacrylamide Formation: The final step involves the reaction of the hydroxyphenyl-substituted benzotriazole with methacryloyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzotriazole ring can be reduced under specific conditions to form dihydrobenzotriazole derivatives.
Substitution: The methacrylamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzotriazole derivatives.
Substitution: Various substituted methacrylamide derivatives.
科学的研究の応用
N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a photostabilizer in polymer chemistry to enhance the UV resistance of materials.
Biology: The compound is studied for its potential as a bioactive molecule with antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of UV-resistant coatings and adhesives.
作用機序
The mechanism of action of N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the underlying material from UV-induced degradation. The hydroxyphenyl group plays a crucial role in this process by undergoing reversible photoisomerization, which allows the compound to act as an effective UV stabilizer.
類似化合物との比較
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Similar in structure but lacks the benzotriazole ring.
2-(2-Hydroxyphenyl)benzothiazole: Contains a benzothiazole ring instead of a benzotriazole ring.
N-(2-Hydroxypropyl)methacrylamide: Similar methacrylamide group but different substituents.
Uniqueness
N-(2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl)methacrylamide is unique due to the presence of both the benzotriazole ring and the methacrylamide group, which confer distinct photostabilizing properties and potential for diverse chemical modifications.
特性
CAS番号 |
36325-69-6 |
|---|---|
分子式 |
C16H14N4O2 |
分子量 |
294.31 g/mol |
IUPAC名 |
N-[2-(2-hydroxyphenyl)benzotriazol-5-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C16H14N4O2/c1-10(2)16(22)17-11-7-8-12-13(9-11)19-20(18-12)14-5-3-4-6-15(14)21/h3-9,21H,1H2,2H3,(H,17,22) |
InChIキー |
NMOXHAYRTDPINE-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)
![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)
![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)

![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)





![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
